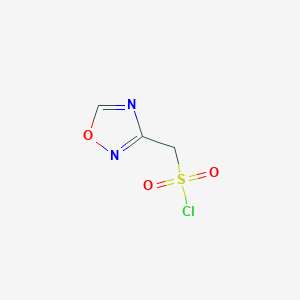

(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMWJCLGJLJSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596005-08-1 | |

| Record name | (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride typically involves the reaction of an appropriate oxadiazole derivative with methanesulfonyl chloride. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Common solvents include dichloromethane (DCM), THF, and acetonitrile.

Catalysts: Catalysts such as triethylamine (TEA) or pyridine may be used to facilitate the reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of bioactive molecules. Its derivatives have shown promise in developing antiviral and antibacterial agents.

Antimicrobial Activity

Recent studies have highlighted the potential of (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride derivatives as antimicrobial agents. For instance, modifications of the oxadiazole class have led to compounds that exhibit activity against pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . The lead compound from one study demonstrated a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to vancomycin .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively investigated. For example, compounds derived from this compound have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 and PANC-1 . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Organic Synthesis

This compound is utilized in organic synthesis as a reagent for forming sulfonamide derivatives and sulfonate esters through nucleophilic substitution reactions.

Synthesis of Sulfonamides

The compound reacts with amines to form sulfonamides, which are essential intermediates in drug development . This reaction is facilitated by the electrophilic nature of the methanesulfonyl chloride group.

Formation of Sulfonate Esters

Similarly, when reacted with alcohols, it yields sulfonate esters that can be further transformed into various bioactive compounds .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound plays a role in materials science.

Development of New Materials

Research indicates that this compound can contribute to the development of new materials with specific properties suitable for coatings and polymers . The unique structure of the oxadiazole ring enhances the thermal stability and mechanical properties of these materials.

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various 1,2,4-oxadiazole derivatives revealed that certain analogs exhibited potent activity against cancer cell lines while maintaining selectivity towards non-cancerous cells . The structure-activity relationship (SAR) analysis provided insights into how modifications can enhance biological activity.

Antimicrobial Efficacy Against Resistant Strains

Another significant study demonstrated that modified oxadiazole compounds could effectively target resistant bacterial strains without increasing resistance to other antibiotics . This finding is critical for developing new therapeutic strategies against infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride depends on its application. In medicinal chemistry, derivatives of this compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids . The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.

1,2,5-Oxadiazole Derivatives: Another class of oxadiazoles with different nitrogen atom positions, used in various chemical and pharmaceutical applications.

Uniqueness: (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it valuable in synthetic chemistry.

Biological Activity

(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride is a compound characterized by its unique oxadiazole ring structure and a methanesulfonyl chloride functional group. This configuration enhances its reactivity and potential applications in medicinal chemistry. The compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula: C₃H₃ClN₂O₃S

- Key Functional Group: Methanesulfonyl chloride

- Structural Features: Contains a five-membered oxadiazole ring with two nitrogen atoms.

The presence of the methanesulfonyl chloride group allows for nucleophilic substitution reactions, making it a versatile precursor for synthesizing sulfonamide derivatives and other complex heterocycles .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that related compounds can inhibit various cancer cell lines effectively:

- Study Findings:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 7a | MCF-7 | 24.74 | Comparable to Tamoxifen |

| 3a | HCT-116 | 2.52 | More potent than Pemetrexed |

Anti-inflammatory Activity

Research has also documented the anti-inflammatory properties of oxadiazole derivatives. The presence of halogen substituents in these compounds has been linked to enhanced anti-inflammatory activity:

- Key Observations:

| Compound | Activity (%) | Standard Comparison |

|---|---|---|

| 21i | 59.5 | Indomethacin (64.3%) |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens:

- Results:

- Compounds showed effectiveness against both gram-positive and gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 14b | 15.15 | E. coli, S. aureus |

The synthesis of this compound typically involves reacting oxadiazole derivatives with chloromethanesulfonic acid or thionyl chloride . The mechanism by which these compounds exert their biological effects often involves interactions with specific enzymes or receptors within biological systems.

Molecular Interaction Studies

Recent studies have utilized molecular modeling techniques to predict how this compound interacts with various biological targets. These insights are crucial for designing more effective derivatives with improved potency and selectivity .

Q & A

Q. What are the established synthetic routes for (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride, and how can reaction yields be optimized?

The compound can be synthesized via the thiourea/NCBSI/HCl system, which enables efficient conversion of alkyl halides to sulfonyl chlorides. For example, substituted aryl methanesulfonyl chlorides are synthesized with yields exceeding 90% under reflux conditions in toluene. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to NCBSI) and reaction times (6–8 hours). Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) ensures high-purity products .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key diagnostic signals include:

- 1H NMR : Distinct singlet peaks for methylene protons (e.g., δ = 4.76 ppm for (4-chlorophenyl)methanesulfonyl chloride) .

- 13C NMR : Resonances for the oxadiazole ring carbons (e.g., δ = 136.74 ppm) and sulfonyl-attached carbons (e.g., δ = 69.97 ppm) . Mass spectrometry (HRMS) and X-ray crystallography (using SHELX programs) further validate molecular weight and crystal packing .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., organic vapor cartridges) is required if ventilation is inadequate .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which are acutely toxic (H330 hazard code) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup due to slow hydrolysis and potential release of toxic gases (e.g., SOx) .

Advanced Research Questions

Q. How does the oxadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient 1,2,4-oxadiazole ring enhances the electrophilicity of the sulfonyl chloride group, facilitating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT) suggest that the ring’s resonance effects stabilize transition states during substitution, reducing activation energy. Experimental data show higher reactivity compared to non-oxadiazole analogs, particularly in SN2 mechanisms .

Q. What are the stability challenges of this compound under hydrolytic conditions, and how can they be mitigated?

Unlike thionyl chloride, this compound hydrolyzes slowly in water (t1/2 > 24 hours at 25°C), with toxicity attributed to the parent compound rather than hydrolysis products. Stability is pH-dependent: acidic conditions accelerate decomposition. Storage in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere minimizes hydrolysis .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

Yield variations often stem from:

- Temperature Gradients : Ensure uniform heating (e.g., use oil baths instead of hot plates) during reflux.

- Impurity Profiles : Monitor byproducts (e.g., sulfonic acids) via HPLC. Adjust stoichiometry if NCBSI is depleted prematurely.

- Crystallization Efficiency : Optimize solvent polarity gradients (e.g., hexane/ethyl acetate mixtures) to prevent oiling-out .

Q. What analytical methods are suitable for detecting decomposition byproducts during storage?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., SO2, chlorinated hydrocarbons).

- Fourier-Transform Infrared (FTIR) : Detects sulfonic acid formation (broad -SO3H stretch at 2500–3000 cm⁻¹).

- Karl Fischer Titration : Monitors trace moisture in stored samples, a key factor in hydrolysis .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .

- Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw simulations) to resolve overlapping peaks .

- Safety : Regularly calibrate fume hood airflow (≥100 ft/min) and conduct emergency drills for vapor exposure scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.